molecular formula C8H9ClN2O3 B8025948 3-Chloro-4-nitro-2-propoxypyridine

3-Chloro-4-nitro-2-propoxypyridine

Cat. No.: B8025948
M. Wt: 216.62 g/mol
InChI Key: RAOFYAVEHODELU-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-2-propoxypyridine is an organic compound with the molecular formula C8H9ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the fourth position, and a propoxy group at the second position on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-2-propoxypyridine typically involves the nitration of 3-chloro-2-propoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-2-propoxypyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom at the third position can be replaced by various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The propoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Aminopyridines: Resulting from the reduction of the nitro group.

    Aldehydes and Carboxylic Acids: Produced from the oxidation of the propoxy group.

Scientific Research Applications

3-Chloro-4-nitro-2-propoxypyridine finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the propoxy group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitropyridine: Similar structure but lacks the propoxy group.

    3-Chloro-2-nitropyridine: Similar structure but with different positions of the nitro and chlorine groups.

    4-Nitro-2-propoxypyridine: Similar structure but lacks the chlorine atom.

Uniqueness

3-Chloro-4-nitro-2-propoxypyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the propoxy group at the second position enhances its solubility and potential interactions with biological membranes, while the nitro and chlorine groups provide sites for further chemical modifications.

Properties

IUPAC Name

3-chloro-4-nitro-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-5-14-8-7(9)6(11(12)13)3-4-10-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOFYAVEHODELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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